![molecular formula C12H18FNO2S B11174500 4-fluoro-N-hexylbenzenesulfonamide CAS No. 565-43-5](/img/structure/B11174500.png)
4-fluoro-N-hexylbenzenesulfonamide
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Overview
Description
4-Fluoro-N-hexylbenzenesulfonamide is an organic compound with the molecular formula C12H18FNO2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its fluorine atom, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-hexylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hexylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Fluorobenzenesulfonyl chloride+Hexylamine→this compound+HCl
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-hexylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfonyl chlorides or sulfonic acids.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-Fluoro-N-hexylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-hexylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound used as a fluorinating agent.
N-Hexylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
4-Chloro-N-hexylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-N-hexylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable tool in various scientific and industrial applications .
Biological Activity
4-Fluoro-N-hexylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom on the aromatic ring, which may enhance its biological activity by influencing its interaction with biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes, which can lead to various therapeutic effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against strains such as Staphylococcus aureus and Salmonella typhimurium at concentrations as low as 50 μg/mL .
- Anticancer Activity : Studies have demonstrated that certain benzenesulfonamide derivatives can inhibit the growth of cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. These compounds have been reported to induce apoptosis in cancer cells, with notable increases in apoptotic markers observed .
- Carbonic Anhydrase Inhibition : The compound's ability to inhibit carbonic anhydrases (CAs) has been highlighted in various studies. For example, certain derivatives have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating a strong selectivity for this isoform over CA II . This inhibition is critical as it can disrupt metabolic processes in both cancerous and bacterial cells.
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : By inhibiting carbonic anhydrases, these compounds can alter pH regulation within cells, affecting cellular metabolism and proliferation.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is linked to the modulation of apoptotic pathways, including increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
- Antimicrobial Action : The disruption of bacterial growth through enzyme inhibition leads to reduced biofilm formation and increased susceptibility to other antibiotics .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antibacterial Efficacy :
- Anticancer Studies :
- Behavioral Studies :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Outcome |
---|---|---|---|
Antibacterial | S. aureus | 50 μg/mL | Significant inhibition |
Anticancer | MDA-MB-231 | 1.52–6.31 μM | Induction of apoptosis |
Carbonic Anhydrase Inhibition | CA IX | 10.93–25.06 nM | High selectivity |
Behavioral Modulation | Mouse model | 20–60 mg/kg | Attenuation of nicotine sensitization |
Properties
CAS No. |
565-43-5 |
---|---|
Molecular Formula |
C12H18FNO2S |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
4-fluoro-N-hexylbenzenesulfonamide |
InChI |
InChI=1S/C12H18FNO2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 |
InChI Key |
RZBMZYOYJWLCFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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